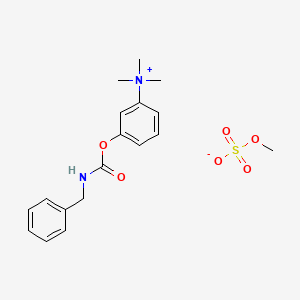
APC-200
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, this compound was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. This compound is being developed as an orally administered drug and is in late-stage preclinical development.
Wissenschaftliche Forschungsanwendungen
1. Argon Plasma Coagulation (APC) in Medical Procedures
APC technology, specifically Argon Plasma Coagulation, has significant applications in medical procedures. In a study conducted by Goulet et al. (2007), APC was evaluated in a porcine model for colonoscopy procedures. The research focused on the depth and area of APC-induced injury in different modes and power settings, highlighting its utility and potential risks in endoscopic applications (Goulet et al., 2007). Another study by Zenker (2008) provided an in-depth analysis of the physics and technology behind electrosurgery and APC, showcasing its various medical applications like hemostasis, tissue devitalization, and reduction (Zenker, 2008).
2. APC in Industrial and Energy Applications
APC's role extends beyond medical applications to industries and energy systems. The study by Luo et al. (2009) discusses a combined system of static Var compensator (SVC) and active power filter (APF), demonstrating the effectiveness of APC in stabilizing system voltage, correcting power factors, and suppressing harmonic currents in industrial applications (Luo et al., 2009). Additionally, Ela et al. (2014) detail how APC can contribute to wind power providing active power control, thus benefiting the total power system economics and reliability (Ela et al., 2014).
3. APC in Process Control and Semiconductor Manufacturing
APC is also utilized in process control and semiconductor manufacturing. A paper by Funk, Lally, and Sundararajan (2002) highlights the use of APC in optimizing semiconductor manufacturing processes by integrating real-time data, events, external sensors, and integrated metrology (Funk, Lally, & Sundararajan, 2002). This showcases the versatility of APC in various industrial settings.
Eigenschaften
IUPAC-Name |
NONE |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
APC200; APC-200; APC 200. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



